molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B599795
CAS No.: 149142-67-6
M. Wt: 227.017
InChI Key: RAIHKZDTYPKUHB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyridine core. The presence of the bromine atom and the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

, a key enzyme involved in various biological processes including tissue development, angiogenesis, and tissue regeneration.

Cellular Effects

Given its inhibitory effects on FGFR kinase, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit FGFR kinase, which could lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

It is known to interact with FGFR kinase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves a multi-step process. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction conditions can lead to consistent product quality and reduced production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione stands out due to its specific bromine substitution pattern and its ability to act as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHKZDTYPKUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693283
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149142-67-6
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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